1-Phenylpropan-1-amine
Overview
Description
Synthesis Analysis
1-Phenylpropan-1-amine can be synthesized through various methods. One notable approach is the transaminase-mediated synthesis . Researchers have employed immobilized whole-cell biocatalysts with ®-transaminase activity to produce novel disubstituted 1-phenylpropan-2-amines from prochiral ketones. The ®-enantiomers were obtained with high conversion and enantiomeric excess, while the (S)-enantiomers were selectively obtained through kinetic resolution .
Molecular Structure Analysis
The molecular formula of 1-Phenylpropan-1-amine is C9H13N . It consists of a cyclic benzene (phenyl) group, a two-carbon ethyl moiety, and a terminal nitrogen. The compound exists as four stereoisomers, including d- and l-norephedrine, and d- and l-norpseudoephedrine. These stereoisomers play a crucial role in its biological activity .
Chemical Reactions Analysis
1-Phenylpropan-1-amine acts as an indirect sympathomimetic by inducing norepinephrine release and activating adrenergic receptors. It binds to alpha- and beta-adrenergic receptors in the respiratory tract, leading to vasoconstriction, reduced tissue swelling, and increased nasal airway patency .
Scientific Research Applications
Synthesis of Enantiopure Drug-like Compounds
1-Phenylpropan-1-amine: is utilized in the synthesis of enantiopure drug-like compounds, particularly disubstituted phenylpropan-2-amine derivatives. These compounds are synthesized from prochiral ketones using immobilized whole-cell biocatalysts with transaminase activity. This method is environmentally friendly and economically advantageous, producing enantiomers with high conversion rates and excellent enantiomeric excess .
Pharmaceutical Ingredient Constituent
Chiral amines, such as 1-Phenylpropan-1-amine , are found in approximately 40% of all active pharmaceutical ingredients. They are crucial for the treatment of various conditions, including obesity, Parkinson’s disease, narcolepsy, attention deficit hyperactivity disorder (ADHD), and benign prostatic hyperplasia .
Cognitive Function Improvement
Derivatives of 1-Phenylpropan-1-amine , specifically the (2R)-enantiomer, have been reported to improve cognitive function in patients with multiple sclerosis. This highlights the compound’s potential in neurodegenerative disease research and treatment .
Resolving Agent for Enantiomer Separation
Due to its chiral nature, 1-Phenylpropan-1-amine can serve as a resolving agent in the separation of enantiomers. This application is significant in the production of enantiomerically pure compounds for various scientific and pharmaceutical purposes .
Antidepressant and Anticonvulsant Activities
The compound has been studied for its potential antidepressant and anticonvulsant activities. Synthetic derivatives and analogs of 1-Phenylpropan-1-amine are being explored as pharmacological agents with the aim of developing new treatments for epilepsy and depression with high biological activity and low side effects .
Research and Laboratory Reagent
1-Phenylpropan-1-amine: is also used as a reagent in research and laboratory settings. Its preparation through chiral synthesis allows for the exploration of various chemical reactions and processes, contributing to the advancement of organic chemistry .
properties
IUPAC Name |
1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFLVLHRZFLDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859841 | |
Record name | 1-Phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpropan-1-amine | |
CAS RN |
2941-20-0 | |
Record name | 1-Phenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylamine, alpha-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, .alpha.-ethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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